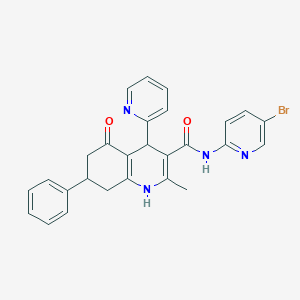![molecular formula C22H24BrN5O3 B445462 N-[3-(N-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B445462.png)
N-[3-(N-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(N-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide is a complex organic compound that features a pyrazole ring, a furan ring, and a hydrazone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(N-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or enaminones.
Furan Ring Formation: The furan ring can be synthesized via cyclization reactions involving furfural or other suitable precursors.
Hydrazone Formation: The hydrazone linkage is formed by reacting hydrazines with carbonyl compounds.
Final Coupling: The final step involves coupling the pyrazole and furan derivatives with the hydrazone linkage under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced hydrazone derivatives.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
N-[3-(N-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of N-[3-(N-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The pyrazole and furan rings may interact with enzymes or receptors, modulating their activity. The hydrazone linkage can also play a role in the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoylhydrazone
- 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives
Uniqueness
N-[3-(N-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide is unique due to its combination of a pyrazole ring, a furan ring, and a hydrazone linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C22H24BrN5O3 |
|---|---|
Peso molecular |
486.4g/mol |
Nombre IUPAC |
5-[(4-bromopyrazol-1-yl)methyl]-N-[(Z)-1-[3-(2,2-dimethylpropanoylamino)phenyl]ethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C22H24BrN5O3/c1-14(15-6-5-7-17(10-15)25-21(30)22(2,3)4)26-27-20(29)19-9-8-18(31-19)13-28-12-16(23)11-24-28/h5-12H,13H2,1-4H3,(H,25,30)(H,27,29)/b26-14- |
Clave InChI |
XZWMDXUFUGSBCS-WGARJPEWSA-N |
SMILES |
CC(=NNC(=O)C1=CC=C(O1)CN2C=C(C=N2)Br)C3=CC(=CC=C3)NC(=O)C(C)(C)C |
SMILES isomérico |
C/C(=N/NC(=O)C1=CC=C(O1)CN2C=C(C=N2)Br)/C3=CC(=CC=C3)NC(=O)C(C)(C)C |
SMILES canónico |
CC(=NNC(=O)C1=CC=C(O1)CN2C=C(C=N2)Br)C3=CC(=CC=C3)NC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[N-(3,4-dichlorobenzoyl)ethanehydrazonoyl]phenyl}cyclopentanecarboxamide](/img/structure/B445383.png)


![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(2-naphthyl)thiophene-3-carboxylate](/img/structure/B445386.png)
![N-[4-(N-{[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B445387.png)

![(E)-4-{[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID](/img/structure/B445392.png)


![Ethyl 4-({[2-(4-isobutylphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B445400.png)
![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B445401.png)
![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-5-methyl-2-furamide](/img/structure/B445402.png)

